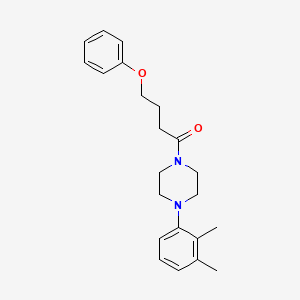
1-(2,3-dimethylphenyl)-4-(4-phenoxybutanoyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(2,3-dimethylphenyl)piperazine involves multiple steps starting from basic chemical substrates such as diethanolamine, which undergoes halogenation to produce β,β'-dihalogenated diethylamine hydrochloride. This intermediate is then reacted with 2,3-dimethylaniline to yield the target compound. The process demonstrates a convenient approach with less pollution and a promising aspect for commercial production due to its high yield (78%) and straightforward procedure (Zhou Xin, 2007).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactions involving 1-(2,3-dimethylphenyl)-4-(4-phenoxybutanoyl)piperazine derivatives are diverse, reflecting their utility in synthesizing a wide range of compounds. These reactions are influenced by the substituents on the piperazine ring, which can alter the reactivity and outcome of chemical processes. The derivatives' synthesis often involves cyclocondensation reactions, with the compounds displaying varying degrees of antimicrobial activity, indicative of their potential pharmacological applications (R. Rajkumar et al., 2014).
Scientific Research Applications
Antibacterial and Biofilm Inhibitory Activity
A study synthesized and examined a novel series of bis(pyrazoles) linked via a piperazine moiety for their in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. The compound 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine demonstrated notable antibacterial efficacies with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. Additionally, it exhibited superior biofilm inhibition activities compared to the reference drug Ciprofloxacin and showed significant inhibitory activities against MurB enzyme, a critical target in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Anti-Bone Cancer Activity
Another study focused on the synthesis, crystal structure, and evaluation of the in vitro anticancer activities of a heterocyclic compound derived from piperazine against three human bone cancer cell lines. The research explored the potential antiviral activity of the compound through molecular docking, highlighting its promising therapeutic applications (Lv et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
Research on bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) revealed that specific analogues were significantly more potent than the initial compounds. These studies have led to the clinical evaluation of atevirdine mesylate, demonstrating the potential of piperazine derivatives in developing new therapeutic agents for HIV-1 (Romero et al., 1994).
Anti-Malarial Activity
The crystal structures of certain piperazine derivatives with anti-malarial activity were reported, offering insights into the molecular features critical for their efficacy. These studies contribute to the understanding of drug design principles for malaria treatment (Cunico et al., 2009).
properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-8-6-11-21(19(18)2)23-13-15-24(16-14-23)22(25)12-7-17-26-20-9-4-3-5-10-20/h3-6,8-11H,7,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIIGRHHUDSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCOC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
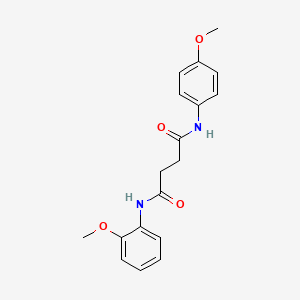
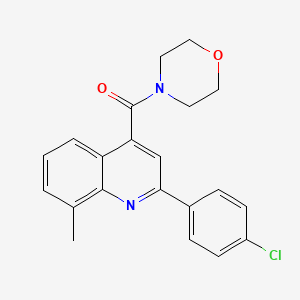
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)
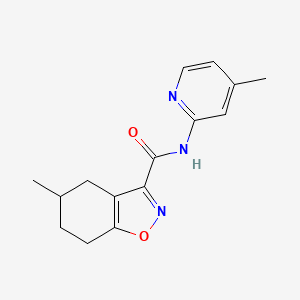
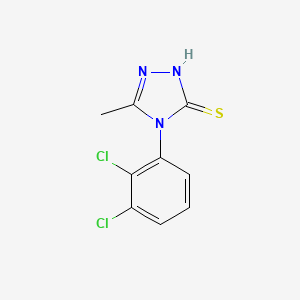
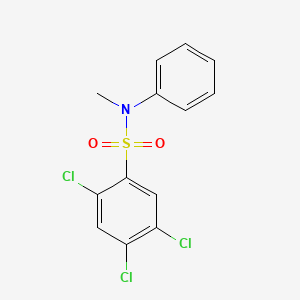
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)